3-(Bromomethyl)-5-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-13-6 | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Reactivity and Derivatization
Nucleophilic Substitution Reactions of the Bromomethyl Group
The presence of a bromomethyl group at the 3-position of the pyridine (B92270) ring provides a primary site for nucleophilic attack. This benzylic-like halide is susceptible to displacement by a wide range of nucleophiles, a cornerstone for the elaboration of more complex molecular architectures.
Kinetic and Thermodynamic Aspects of Substitution
While specific kinetic and thermodynamic data for the nucleophilic substitution of 3-(Bromomethyl)-5-chloropyridine are not extensively documented in publicly available literature, the general principles of SN2 reactions at benzylic-type halides provide a framework for understanding its reactivity. The rate of substitution is influenced by the concentration of both the substrate and the nucleophile, the nature of the solvent, and the temperature. The electron-withdrawing nature of the 5-chloro substituent and the pyridine nitrogen atom can influence the electrophilicity of the benzylic carbon, potentially affecting the reaction rate.
For comparative context, kinetic studies on the reaction of phenacyl bromide derivatives with various sulfur nucleophiles have shown that the reaction proceeds via a concerted SN2 mechanism. researchgate.net The rates of these reactions are sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net It is plausible that similar substituent effects would be observed in the reactions of this compound.
Stereochemical Outcomes in Chiral Derivatization
Electrophilic Aromatic Substitution on the Pyridine Core
The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution. The presence of a chloro substituent further deactivates the ring towards electrophilic attack.
Regioselectivity and Directing Effects of Halogen Substituents
The directing effects of the existing substituents on the pyridine ring determine the position of any incoming electrophile. The nitrogen atom in the pyridine ring strongly deactivates the ortho (2- and 6-) and para (4-) positions towards electrophilic attack. Halogens are generally considered ortho-, para-directing deactivators in benzene systems. However, in the context of the highly deactivated pyridine ring, the situation is more complex.
For this compound, the pyridine nitrogen deactivates the entire ring, particularly positions 2, 4, and 6. The chloro group at position 5 is also deactivating. Therefore, any electrophilic substitution would be expected to occur at the least deactivated positions, which are typically the C-2, C-4, and C-6 positions relative to the directing groups. However, the strong deactivating effect of the pyridine nitrogen generally makes electrophilic substitution challenging and often requires harsh reaction conditions. Studies on the halogenation of pyridines have shown that 3-selective halogenation can be achieved under specific conditions, sometimes involving Zincke imine intermediates. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions. While specific examples involving this compound are scarce in the literature, the presence of a C-Cl bond on the pyridine ring suggests its potential as a substrate in various cross-coupling reactions.
Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings are widely used to functionalize aryl halides. The reactivity of the C-Cl bond in this compound would depend on the specific catalyst system and reaction conditions employed. Palladium and nickel catalysts are commonly used for the activation of C-Cl bonds. nih.gov The development of specialized ligands has enabled the coupling of even unreactive aryl chlorides. It is conceivable that under appropriate conditions, the chloro-substituted pyridine ring of this compound could participate in such transformations, providing a pathway to a diverse range of derivatives. Furthermore, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative strategy for the functionalization of pyridine rings. rsc.org
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. smolecule.com In the case of this compound, the chloro substituent on the pyridine ring can participate in this reaction, allowing for the introduction of various aryl or vinyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. smolecule.com
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the chloro group at the 3-position of the pyridine ring can be inferred from studies on structurally similar compounds like 3,5-dichloropyridine. nih.gov The chloro group at this position is generally less reactive than a bromo or iodo substituent but can be activated for Suzuki-Miyaura coupling under appropriate catalytic conditions. nih.gov Effective catalyst systems for the coupling of chloropyridines often involve the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as biarylphosphines, in combination with a palladium source like palladium(II) acetate (B1210297) or a preformed palladium-ligand complex. nih.gov The choice of base, solvent, and reaction temperature is also critical for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |
| Pd(OAc)₂ | Buchwald-type biarylphosphine | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-120 | Arylboronic acid | Aryl-substituted pyridine |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 65-100 | Vinylboronic acid | Vinyl-substituted pyridine |
This table presents generalized conditions based on the reactivity of related chloropyridine compounds and may serve as a starting point for the derivatization of this compound.
Heck and Buchwald-Hartwig Amination Strategies
Heck Reaction
The Heck reaction is another palladium-catalyzed method for C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the chloro group of this compound can serve as the halide component. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl chloride to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the substituted alkene product. libretexts.org
For less reactive aryl chlorides, such as 3-chloropyridine (B48278) derivatives, achieving efficient Heck coupling often requires specific catalyst systems and reaction conditions. These may include the use of palladium catalysts in conjunction with specialized phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity. organic-chemistry.org The choice of base and solvent also plays a crucial role in the outcome of the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction provides a powerful tool for the synthesis of arylamines from this compound by targeting the chloro substituent. The mechanism proceeds through oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org
The success of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the ligand employed. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig research groups, are often necessary to facilitate the challenging oxidative addition of the C-Cl bond and promote efficient reductive elimination. chemrxiv.orgacsgcipr.org A variety of primary and secondary amines can be used as coupling partners, allowing for the synthesis of a wide range of N-substituted pyridine derivatives.
Table 2: General Conditions for Heck and Buchwald-Hartwig Reactions of Chloropyridines
| Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |
| Heck | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ or NHC | Et₃N or K₂CO₃ | Dioxane or DMF | 90-140 | Alkene | Alkenyl-substituted pyridine |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | XantPhos or BrettPhos | NaOt-Bu or LiHMDS | Toluene or THF | 80-110 | Primary/Secondary Amine | Amino-substituted pyridine |
This table outlines typical conditions for these reactions based on the reactivity of similar chloropyridine substrates.
Other Reactive Transformations and Functional Group Interconversions
Beyond palladium-catalyzed cross-coupling reactions, the this compound molecule offers other avenues for chemical modification, primarily centered on the reactivity of the bromomethyl group.
The benzylic bromide is a good leaving group, making the bromomethyl group susceptible to nucleophilic substitution reactions . libretexts.org This allows for the introduction of a variety of functional groups. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. Similarly, reaction with thiols or amines can lead to the corresponding thioethers or secondary/tertiary amines. smolecule.com
The bromomethyl group can also undergo reduction to a methyl group. While specific reagents for the reduction of the bromomethyl group on this particular pyridine are not widely reported, general methods for the reduction of benzylic halides, such as catalytic hydrogenation or the use of hydride reagents under controlled conditions, could potentially be applied. Conversely, oxidation of the bromomethyl group could lead to the corresponding aldehyde or carboxylic acid. nih.gov The choice of oxidizing agent would be critical to achieve the desired transformation without affecting other parts of the molecule.
Table 3: Potential Functional Group Interconversions of the Bromomethyl Group
| Transformation | Reagent(s) | Product Functional Group |
| Nucleophilic Substitution (Azide) | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
| Nucleophilic Substitution (Thiol) | Thiol (R-SH) / Base | Thioether (-CH₂SR) |
| Nucleophilic Substitution (Amine) | Amine (R₂NH) | Substituted Aminomethyl (-CH₂NR₂) |
| Reduction | H₂/Pd or NaBH₄ | Methyl (-CH₃) |
| Oxidation | Mild Oxidizing Agent (e.g., DMSO-based) | Formyl (-CHO) |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxyl (-COOH) |
This table illustrates potential transformations of the bromomethyl group based on general organic chemistry principles and the reactivity of similar compounds.
Applications in Complex Organic Synthesis
Role as a Precursor for Advanced Pharmaceutical Intermediates
The structural motif of a substituted pyridine (B92270) ring is present in a multitude of medicinally active compounds. 3-(Bromomethyl)-5-chloropyridine is a key intermediate for the synthesis of complex drug candidates, primarily by acting as an alkylating agent that connects the chloropyridine head to a separate molecular core.
The primary role of this compound in pharmaceutical synthesis is to facilitate the construction of elaborate heterocyclic frameworks through the formation of new carbon-heteroatom bonds. The reactive bromomethyl group is readily attacked by nucleophiles, such as the nitrogen atom of an amine or the oxygen of an alcohol, to create larger, more complex molecules.
A prominent example of this application can be inferred from the synthesis of the antihistamine drug Rupatadine. While Rupatadine itself contains a 3-(methylpyridinyl)methyl group, its synthesis provides a direct blueprint for how this compound would be used to create analogous compounds. quickcompany.inresearchgate.net In this type of synthesis, the nitrogen atom of a piperidine (B6355638) ring acts as the nucleophile, displacing the bromide ion from the bromomethyl group in a classic N-alkylation reaction. google.comgoogle.com This key step links the pyridine unit to the complex tricyclic core of the drug, forming the final active pharmaceutical ingredient. Using this compound in place of its methyl analog would yield a chlorinated derivative of Rupatadine, allowing researchers to explore how halogen substitution affects the drug's efficacy and pharmacokinetic properties.
| Target Molecule Class | Role of this compound | Key Reaction Type |
| Rupatadine Analogs | Electrophilic building block | N-alkylation of a piperidine ring |
| Azatetralones | Intermediate precursor | Used to build complex heterocyclic systems |
| Pyrazolopyrimidines | Side chain precursor | Alkylation of nitrogen in the pyrazole (B372694) ring |
This table illustrates the role of this compound in synthesizing various pharmaceutical frameworks. Data is inferred from the synthesis of analogous compounds. quickcompany.ingoogle.com
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of a vast percentage of all pharmaceuticals. epo.org this compound is an ideal reagent for elaborating these scaffolds. The synthesis of Rupatadine analogs, for instance, results in a complex nitrogen-containing scaffold known as 8-Chloro-11-[1-((5-chloropyridin-3-yl)methyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo researchgate.netgoogle.comcyclohepta[1,2-b]pyridine. researchgate.net
Furthermore, research on related pyridine derivatives has shown their utility in creating compounds targeting specific enzymes. Derivatives made using the closely related 3-(bromomethyl)-5-methylpyridine (B105789) have been investigated as inhibitors of c-Met kinases and p38 kinases, which are implicated in cancers and inflammatory diseases. researchgate.netlookchem.com These kinase inhibitors often feature a pyrazolopyrimidine core, a nitrogen-rich heterocyclic scaffold. The synthesis involves the alkylation of a nitrogen atom on this core with the bromomethylpyridine reagent, demonstrating its role in adding crucial structural motifs that dictate biological activity. lookchem.com
Building Block in Agrochemical Development
Halogenated pyridines are a well-established class of compounds in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides. google.comresearchoutreach.org The combination of a chloropyridine ring and a reactive bromomethyl handle makes this compound a potentially valuable building block for the synthesis of new active ingredients for crop protection.
While specific examples detailing the use of this compound in commercial pesticides are not prevalent in public literature, its structural components are found in known pesticidal molecules. For example, 2,3,5-trichloropyridine (B95902) serves as an intermediate in the preparation of toxicants effective against insects and fungi. google.com The reactive bromomethyl group of this compound provides a direct route to attach the 5-chloropyridin-3-yl)methyl fragment to other molecular scaffolds, a common strategy for discovering new pesticidal agents. Its utility lies in its ability to act as a linker to introduce the bioactive chloropyridine toxophore into a larger molecular structure.
The pyridine ring is a core component of many successful herbicides. For instance, compounds like fluazifop-butyl, which contains a trifluoromethylpyridine moiety, are effective grass herbicides. epo.org The development of novel herbicides often involves modifying existing scaffolds to improve activity or crop selectivity. The reactivity of this compound allows for its incorporation into new potential herbicidal candidates through substitution reactions with various nucleophilic substrates.
| Potential Agrochemical Class | Plausible Role of this compound | Basis for Potential Use |
| Insecticides / Fungicides | Introduction of the chloropyridine toxophore | Related trichloropyridines are known pesticide intermediates. google.com |
| Herbicides | Building block for creating analogs of known pyridyl herbicides | The pyridyl core is a common feature in commercial herbicides. epo.orgresearchoutreach.org |
This table outlines the potential applications of this compound in agrochemical synthesis based on its structural characteristics and the known activity of related compounds.
Utilization in Fine Chemical Production
In the context of fine chemical production, this compound is classified as a high-value-added intermediate. Its production is not for direct use but rather as a specialized building block for constructing more complex, high-purity molecules required by the pharmaceutical and agrochemical research and development sectors. pipzine-chem.com
Its primary value lies in its function as a versatile electrophilic intermediate. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack, making the compound an efficient agent for introducing the (5-chloropyridin-3-yl)methyl group into target structures. Chemists utilize this reactivity to synthesize novel compounds for screening as potential drug candidates or agrochemicals. The synthesis of its precursor, 5-chloro-3-pyridylmethanol, and its subsequent conversion to the bromomethyl derivative, are critical steps in the supply chain for these research-intensive industries. pipzine-chem.com The ability to participate in further reactions, such as palladium-catalyzed cross-couplings at the chloro-position, adds to its versatility as a fine chemical intermediate.
Preparation of Specialty Chemicals
The strategic placement of reactive functional groups on the pyridine scaffold makes this compound and its structural isomers valuable precursors in the synthesis of specialty chemicals, particularly those with pharmaceutical applications. The reactivity of the bromomethyl group allows for its facile conversion into other functionalities through nucleophilic substitution reactions, while the chloro-substituted pyridine ring can be modified through various cross-coupling reactions.
A notable application of a closely related isomer, 3-bromo-5-chloropyridine, is in the synthesis of azatetralone compounds. These azatetralones serve as key intermediates in the preparation of hydantoin (B18101) aldose reductase inhibitors. google.com Aldose reductase is an enzyme implicated in the chronic complications of diabetes mellitus, including cataracts, retinopathy, and neuropathy. google.com The synthesis of these inhibitors highlights the importance of chlorobromopyridine derivatives in medicinal chemistry.
The synthesis of the azatetralone intermediate involves the reaction of a 3-bromo-5-chloropyridone with phosphorus (V) tribromide oxide in dimethylformamide. google.com This process underscores the utility of these halogenated pyridines as foundational skeletons for constructing more complex, biologically active molecules. The general reactivity of the bromomethyl group in this compound suggests its potential for analogous synthetic strategies, where the bromomethyl moiety can act as an anchor point for introducing various side chains and functional groups necessary for biological activity.
Table 1: Synthesis of Azatetralone Intermediate google.com
| Reactant | Reagent | Solvent | Temperature | Duration | Product |
| 3-bromo-5-chloropyridone | Phosphorus (V) tribromide oxide | Dimethylformamide | 80°C | 72 hours | Azatetralone Intermediate |
The broader class of 3-bromo-5-chloropyridines are recognized as important substances in organic synthesis, serving as key intermediates in the creation of new drugs and pesticides. pipzine-chem.com The distinct chemical reactivity imparted by the bromine and chlorine substituents on the pyridine ring allows for selective functionalization, paving the way for the development of targeted therapeutic agents and agrochemicals. pipzine-chem.com
Synthesis of Advanced Chemical Probes
Advanced chemical probes are essential tools for dissecting complex biological processes. The development of selective and potent probes often relies on the availability of versatile chemical scaffolds that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific examples detailing the use of this compound in the synthesis of chemical probes are not extensively documented in publicly available literature, its structural features make it a promising candidate for such applications.
The general principles of chemical probe design often involve the use of heterocyclic cores, which provide a three-dimensional framework for the precise orientation of pharmacophoric elements. scispace.comnih.gov The pyridine ring in this compound serves as such a core. The reactive bromomethyl group is an ideal handle for introducing various functionalities through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the pyridine scaffold to identify substituents that enhance interaction with a biological target.
For instance, in the development of probes for bromodomains, a class of proteins that recognize acetylated lysine (B10760008) residues and are implicated in cancer and inflammation, fragment-based screening often identifies simple heterocyclic cores as starting points. nih.gov These fragments are then elaborated through synthetic chemistry to improve their potency and selectivity. A molecule like this compound could be employed in the optimization phase of probe development. The bromomethyl group could be reacted with a variety of nucleophiles, such as phenols, amines, and thiols, to introduce diverse side chains that can interact with specific residues in the target protein's binding pocket.
Furthermore, the chloro-substituent on the pyridine ring offers an additional site for modification, potentially through transition metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This dual functionality allows for the creation of a library of diverse compounds from a single, readily accessible intermediate. This approach is central to modern chemical probe and drug discovery, enabling the rapid generation of structure-activity relationships. scispace.com
The synthesis of bioactive molecules often leverages multicomponent reactions to build complexity in a single step. mdpi.com Halogenated pyridines are frequently used as building blocks in these reactions. mdpi.com The reactivity of this compound would allow its incorporation into such synthetic strategies, leading to the efficient construction of novel molecular architectures for screening as potential chemical probes.
Table 2: Potential Reactions for Chemical Probe Synthesis using this compound
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Phenols, Amines, Thiols | Ether, Amine, or Thioether linked probes |
| Suzuki Coupling | Boronic acids / Palladium catalyst | Aryl-substituted pyridine probes |
| Buchwald-Hartwig Amination | Amines / Palladium catalyst | Amino-substituted pyridine probes |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of chemical phenomena with high accuracy.
The electronic properties of 3-(Bromomethyl)-5-chloropyridine are dictated by its substituent groups on the pyridine (B92270) ring. The chlorine atom and the bromomethyl group are both electron-withdrawing, which significantly influences the distribution of electron density in the molecule.
A DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, it is expected that the electron-withdrawing substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO would likely be localized on the pyridine ring and the bromine atom, while the LUMO would be distributed over the ring and the C-Br antibonding orbital of the bromomethyl group. This distribution makes the bromomethyl group susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies from a DFT Calculation This table is illustrative and represents the type of data a DFT study would generate. Actual values require a specific computational study.
| Parameter | Expected Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | -1.5 to -1.0 | Indicates the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 5.5 to 5.0 | Relates to the chemical stability and reactivity of the molecule. |
The primary reaction pathway for this compound is nucleophilic substitution (SN2) at the benzylic-like carbon of the bromomethyl group. Computational modeling using DFT is an excellent tool to elucidate the mechanism of such reactions.
By modeling the reaction coordinate, chemists can calculate the energy profile, identifying the transition state structure and its associated activation energy. This provides a quantitative measure of the reaction's feasibility and rate. For instance, modeling the reaction with a nucleophile like an amine or thiol would involve locating the transition state where the nucleophile is forming a bond to the methylene (B1212753) carbon, and the C-Br bond is simultaneously breaking. Comparing the activation energies for different nucleophiles would allow for a prediction of relative reaction rates.
DFT calculations can be used to compute various chemical reactivity descriptors. Global descriptors like chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Studies on substituted pyridines have shown that DFT can be used to establish nucleophilicity scales that correlate well with experimental data, such as Hammett substituent constants. ias.ac.in For this compound, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, giving it nucleophilic character. However, the presence of the electron-withdrawing chloro and bromomethyl groups at the 3 and 5 positions is expected to decrease the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. DFT calculations could precisely quantify this effect by calculating the nucleophilicity index.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and conformational behavior.
While the pyridine ring is rigid, the bromomethyl substituent introduces a degree of conformational flexibility. The key flexible torsion angle is the C5-C3-C-Br dihedral angle. Molecular dynamics simulations can explore the potential energy surface associated with the rotation of this bond.
By running an MD simulation, one can determine the most stable conformations (i.e., the lowest energy rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice. The simulation would likely show preferred orientations of the C-Br bond relative to the plane of the pyridine ring.
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box or by using an implicit solvent model.
Table 2: Expected Solvent Effects on Molecular Properties Based on general principles and studies of similar molecules like 3-chloropyridine (B48278). researchgate.net
| Property | Solvent | Expected Effect |
|---|---|---|
| Dipole Moment | Polar (e.g., Water, DMSO) | Increase in the overall molecular dipole moment. |
| Conformational Preference | Polar or Non-polar | Shift in the equilibrium population of different rotamers of the bromomethyl group. |
| Reactivity | Polar Protic | Stabilization of the transition state in SN2 reactions, potentially increasing the reaction rate. |
Research Findings on the Computational and Theoretical Chemistry of this compound Currently Unavailable in Public Domain
While the user's request for an article structured around the specific computational chemistry of this compound cannot be fulfilled at this time due to the lack of available data, the search did yield valuable insights into the intermolecular interactions of structurally related halopyridines. These studies provide a general understanding of how chloro and bromo substituents on a pyridine ring can influence crystal packing through hydrogen and halogen bonds.
For instance, research on various substituted pyridines highlights the competitive and cooperative nature of hydrogen and halogen bonds in directing molecular assembly. acs.orgmdpi.commdpi.com The strength and geometry of these interactions are shown to be highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.comnih.govacs.org Hirshfeld surface analysis has been effectively employed in the study of other substituted pyridines to visualize and quantify these non-covalent interactions, such as C-H···F, C-Br···N, and various hydrogen bonding contacts. acs.orgnih.govmdpi.comnih.gov
Furthermore, the crystal structure of a related compound, methyl 5-bromo-2-chloropyridine-3-carboxylate, has been reported, indicating the presence of intermolecular Br···O interactions, which points to the potential for halogen bonding to play a role in the crystal lattice of such molecules. nih.gov
Biological and Pharmacological Research of 3 Bromomethyl 5 Chloropyridine Derivatives
Development of Potential Therapeutic Agents
The unique structural features of 3-(Bromomethyl)-5-chloropyridine, including the reactive bromomethyl group and the electron-withdrawing chlorine atom on the pyridine (B92270) ring, make it a valuable precursor for creating diverse chemical libraries. Researchers have leveraged these properties to develop a variety of derivatives with potential as therapeutic agents for a range of diseases.
Antimicrobial Activity of Derivatives
Derivatives of this compound have shown notable potential as antimicrobial agents. For instance, novel pyridothienopyrimidine derivatives synthesized from related pyridine precursors have demonstrated significant antibacterial and antifungal activities. mdpi.com One study reported that a 2-morpholinomethyl derivative exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to the antibiotic amoxicillin. mdpi.com
Similarly, the synthesis of pyrazoline and cyanopyridine derivatives has yielded compounds with antimicrobial properties. tsijournals.com Another area of research has focused on nalidixic acid derivatives incorporating a 1,2,4-triazole (B32235) moiety, with some of these compounds displaying good antibacterial and slight antifungal activity. mdpi.com Furthermore, a series of 1,8-naphthyridine-3-carboxylic acid amides showed very good bactericidal action against E. coli. mdpi.com
The table below summarizes the antimicrobial activity of selected pyridine derivatives.
| Compound Type | Target Organism(s) | Key Findings |
| Pyridothienopyrimidine derivatives | Bacteria, Fungi | Potent activity, with some derivatives comparable to amoxicillin. mdpi.com |
| Pyrazoline and Cyanopyridine derivatives | Bacteria | Demonstrated antimicrobial activities. tsijournals.com |
| Nalidixic acid-based 1,2,4-triazole derivatives | Bacteria, Fungi | Good antibacterial and slight antifungal activity. mdpi.com |
| 1,8-naphthyridine-3-carboxylic acid amides | E. coli, S. aureus | Very good bactericidal action against E. coli. mdpi.com |
| Flavonoid derivatives with chlorine and bromine | Bacteria | 6-chloro-8-nitroflavone showed potent inhibitory activity. mdpi.com |
Anticancer Potential of Structural Analogs
The pyridine scaffold is a common feature in many anticancer agents. nih.gov Research into structural analogs of this compound has revealed promising candidates for cancer therapy. For example, novel diarylpyridine derivatives have been designed as tubulin polymerization inhibitors, a mechanism that disrupts cell division in cancer cells. nih.gov One such compound, 10t, demonstrated remarkable antiproliferative activity against HeLa, MCF-7, and SGC-7901 cancer cell lines at sub-micromolar concentrations. nih.gov
Another study on imidazo[1,2-a]quinoxaline (B3349733) analogs, which share a heterocyclic core, identified compounds that exhibited improved EGFR inhibition, a key target in cancer therapy. nih.gov Compounds 5a and 5l from this study were found to be potent EGFR inhibitors and showed anti-lung cancer potential. nih.gov Furthermore, pyridothienopyrimidine derivatives have been evaluated for their cytotoxicity against HepG-2 and MCF-7 cancer cell lines, with some compounds showing significant activity and acting as EGFR kinase inhibitors. mdpi.com
The table below presents the anticancer potential of various structural analogs.
| Compound Class | Cancer Cell Line(s) | Mechanism of Action/Key Findings |
| Diarylpyridines | HeLa, MCF-7, SGC-7901 | Tubulin polymerization inhibition. nih.gov |
| Imidazo[1,2-a]quinoxaline analogs | A549 (Lung), MCF7 (Breast), MDA-MB-231 (Breast) | EGFR inhibition. nih.gov |
| Pyridothienopyrimidine derivatives | HepG-2 (Liver), MCF-7 (Breast) | EGFR kinase inhibition. mdpi.com |
| Pyrazole (B372694) derivatives | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), HT-29 (Colon) | Varied, with some showing significant cytotoxicity. mdpi.com |
| Brominated Coelenteramine analogs | Breast, Prostate | Structurally specific anticancer activity. nih.gov |
Anti-inflammatory Properties of Related Compounds
While direct studies on the anti-inflammatory properties of this compound derivatives are not extensively documented in the provided results, research on related heterocyclic compounds suggests potential in this area. For instance, pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. mdpi.com Some of these compounds have shown potent anti-inflammatory activity, with one derivative exhibiting 93.80% inhibition in an in vitro assay, which was superior to the standard drug diclofenac (B195802) sodium. mdpi.com
Similarly, studies on 3-arylphthalides, which are structurally distinct but share the feature of being aromatic heterocyclic compounds, have identified derivatives with significant anti-inflammatory activity. nih.gov One such compound, 3-(2,4-dihydroxyphenyl)phthalide (5a), demonstrated strong inhibition of nitric oxide (NO) production in inflammatory cell lines and reduced the expression of pro-inflammatory cytokines. nih.gov These findings suggest that the pyridine scaffold of this compound could be a valuable starting point for developing novel anti-inflammatory agents.
Antitubercular Screening and Efficacy Studies
Tuberculosis remains a major global health threat, and the search for new antitubercular drugs is a priority. frontiersin.org Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis. Pyrazoline derivatives, for instance, have been synthesized and evaluated for their activity against M. tuberculosis H37Ra. mdpi.com The results indicated that certain substitutions on the pyrazoline ring were crucial for antitubercular activity. mdpi.com
Virtual screening methods have also been employed to identify potential antituberculosis agents based on novel scaffolds, including substituted pyrimidines and triazolo[1,5-a]pyrimidines. nih.gov This approach led to the synthesis and in vitro testing of several candidates, with six of the seven selected compounds showing activity. nih.gov The development of nalidixic acid derivatives has also yielded compounds with antitubercular activity against multidrug-resistant tuberculosis (MDR-TB) that is more potent than the first-line drug isoniazid. mdpi.com
Investigations into Molecular Mechanisms of Action
Understanding how a potential drug molecule interacts with its biological target is crucial for its development. Research on this compound derivatives has included investigations into their molecular mechanisms of action, with a focus on enzyme inhibition.
Receptor Binding and Modulation Research
The interaction of pyridine derivatives with various biological receptors is a cornerstone of their therapeutic potential. The specific nature and position of substituents on the pyridine ring play a critical role in determining the binding affinity and selectivity for different receptor subtypes.
For instance, studies on a series of pyridine analogues have shown that the introduction of a chloro-substituent can significantly alter receptor binding profiles. In one study, the addition of a 5-chloro atom to a pyridine ring shifted the binding affinity of the compound from the 5-HT1A serotonin (B10506) receptor subtype to the 5-HT2A subtype. nih.gov This highlights the sensitivity of receptor interaction to the electronic and steric properties of the substituents.
Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as angiotensin II (AT1) receptor antagonists suggested that substitutions on the pyridine ring with more electronegative groups and lower bulkiness are favorable for activity. nih.gov This suggests that the chloro and bromomethyl groups of this compound would significantly influence its receptor binding capabilities.
Derivatives of 5-chloroindole (B142107) have been identified as potent positive allosteric modulators of the 5-HT3 receptor, a ligand-gated ion channel. nih.govnih.gov This modulation is achieved without the compound directly binding to the primary agonist site, instead altering the receptor's response to the natural ligand. This raises the possibility that chloropyridine derivatives could exhibit similar allosteric modulation at certain receptors.
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Molecular docking studies have provided insights into how chloropyridine moieties interact with protein active sites. For example, in studies of inhibitors for the SARS-CoV main proteinase (Mpro), the 3-chloropyridine (B48278) portion of the inhibitors was found to bind within the S1 specificity pocket of the enzyme. nih.gov This binding is primarily driven by hydrophobic interactions with amino acid residues such as His41, Met49, and Gln189. nih.gov The pyridine plane orients itself parallel to the "walls" of the binding pocket formed by other residues like Phe140 and Leu141. nih.gov
In other research involving 1,3,5-triazine (B166579) derivatives, halogen atoms (chlorine and bromine) were observed to engage in electrostatic interactions with the backbone nitrogen atom of cysteine residues within the estrogen receptor α (ERα). mdpi.com This indicates that the chlorine and bromine atoms on a pyridine scaffold could similarly participate in key interactions within a protein's binding site.
In Silico Drug Discovery and ADME Prediction
Computational methods are invaluable tools in modern drug discovery for predicting the pharmacological and pharmacokinetic properties of novel compounds, thereby guiding synthesis and experimental testing.
Ligand-Protein Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been applied to various pyridine derivatives to understand their mechanism of action.
Docking studies of 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine analogs as PI3Kα/mTOR dual inhibitors have been conducted to rationalize their potent enzyme inhibitory activity. nih.gov Similarly, docking of thioureide derivatives of 3-aminopyridine-2(1H)-one into the active site of coagulation factor protease has shown that modifications to the pyridine core can increase binding affinity. d-nb.info
In a study of inhibitors for the TGF-β type I receptor kinase domain, docking simulations were used to understand the binding mode of potent molecules. nih.gov The results indicated that interactions such as strong hydrogen bonding and hydrophobic interactions with the active site residues were crucial for activity. nih.gov For a molecule like this compound, docking studies could predict its potential binding partners and the key interactions driving this binding, with the halogen atoms likely playing a significant role in defining the binding orientation and affinity.
Bioavailability and Drug-Likeness Assessment
The potential of a compound to be developed into a drug is not only dependent on its biological activity but also on its absorption, distribution, metabolism, and excretion (ADME) properties, often referred to as drug-likeness.
In silico tools are frequently used to predict these properties. One common assessment is Lipinski's rule of five, which provides a set of guidelines for oral bioavailability. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov A study on melatonin (B1676174) derivatives used the SwissADME program to calculate these properties and found that the derivatives adhered to Lipinski's rule. nih.gov
For this compound, a similar in silico assessment would be the first step in evaluating its drug-likeness. The presence of the halogen atoms would increase the lipophilicity of the molecule, which could influence its absorption and distribution. Predictive models can also estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
Structure-Activity Relationship (SAR) Studies of Brominated Chloropyridine Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.
For pyridine derivatives, SAR studies have revealed several key trends. The position and nature of substituents are critical. For example, in a study of the antiproliferative activity of pyridine derivatives, it was found that the presence of halogen atoms could have varied effects. nih.gov While in some contexts halogenation can enhance activity, in others, bulky halogen atoms were found to decrease antiproliferative effects. nih.gov
In a series of compounds targeting dopamine (B1211576) and serotonin receptors, the introduction of a 5-chloro substituent on the pyridine ring was shown to improve binding at D2-like dopamine receptors. nih.gov This demonstrates the positive contribution of a chloro group at this specific position for a particular class of compounds.
Research on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives showed that introducing a bromine atom at the C5 position did not consistently lead to improved cytotoxic activity. nih.gov However, further modifications to the scaffold could unlock the potential of the brominated analogues. nih.gov
These examples underscore that the effect of the bromo and chloro substituents in this compound on its biological activity would be highly dependent on the specific biological target. A systematic SAR study, where the bromine and chlorine atoms are moved to different positions or replaced with other groups, would be necessary to fully elucidate their contribution to the activity of this particular scaffold.
Applications in Materials Science and Photophysics
Design and Synthesis of Functional Materials
The reactivity of the bromomethyl group and the electronic nature of the pyridine (B92270) ring in 3-(Bromomethyl)-5-chloropyridine make it a valuable precursor in the synthesis of a variety of functional organic materials.
Organic Semiconductors and Photovoltaic Components
While direct applications of this compound in commercially available organic semiconductors and photovoltaics are not yet widely documented, its potential as a building block is recognized. The pyridine moiety, being electron-deficient, is a common component in n-type organic semiconductors. The introduction of halogen substituents like chlorine can further modulate the electronic properties, influencing the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which are critical for charge transport and device performance.
The reactive bromomethyl group allows for the facile incorporation of the 3-chloro-5-pyridinylmethyl moiety into larger π-conjugated systems through nucleophilic substitution reactions. This enables the synthesis of donor-acceptor type molecules, a key design strategy for organic photovoltaic materials. For instance, it can be reacted with electron-donating units to create materials with tailored intramolecular charge transfer characteristics, which are essential for efficient charge separation in solar cells. Quinoline derivatives, a related class of nitrogen-containing heterocycles, have shown promise in third-generation photovoltaics, suggesting the potential of pyridine-based compounds like this compound in this field. nih.gov
Polymers and Ligands for Coordination Chemistry
The synthesis of polymers and ligands for coordination chemistry represents a significant area of application for this compound. The ability to undergo polymerization or be attached to other monomer units makes it a versatile component in polymer science. mdpi.commdpi.com
The bromomethyl group serves as a reactive site for initiating polymerization or for grafting onto existing polymer backbones. This allows for the creation of polymers with pendant pyridyl groups, which can influence the material's solubility, thermal stability, and electronic properties. Such polymers can find use in various applications, including as components in advanced composite materials.
In the realm of coordination chemistry, the pyridine nitrogen atom acts as a Lewis base, readily coordinating with transition metal ions. mdpi.comrsc.org By functionalizing molecules with the this compound unit, new ligands can be synthesized. These ligands can then form coordination complexes with various metals, leading to materials with interesting magnetic, catalytic, or photophysical properties. The presence of the chloro and bromo substituents can also influence the coordination geometry and the electronic structure of the resulting metal complexes. For example, pyridine-based ligands are crucial in supporting transition metal ions to mimic biological systems. semanticscholar.org
Investigation of Photophysical Properties
The photophysical properties of materials derived from this compound are of significant interest, with potential applications in sensors, displays, and optical data storage.
Fluorescence and Mechanochromic Luminescence
Derivatives of this compound can be designed to exhibit fluorescence. By incorporating the pyridinylmethyl moiety into fluorophores, it is possible to tune the emission color and quantum yield. The electron-withdrawing nature of the chloro-substituted pyridine ring can influence the energy levels of the excited states, thereby affecting the fluorescence characteristics.
Mechanochromic luminescence, the change in emission color in response to mechanical stimuli, is a fascinating property that has been observed in various organic materials. While specific studies on the mechanochromic properties of this compound derivatives are not extensively reported, the design principles for such materials often involve creating molecules with specific packing arrangements and intermolecular interactions in the solid state. Computational studies can aid in the design of new chromophores with potential mechanochromic behavior. nih.gov The ability to form specific intermolecular interactions, potentially involving the halogen atoms, could lead to the development of mechanochromic materials based on this pyridine derivative.
Excited State Dynamics and Intramolecular Charge Transfer Processes
In molecules designed with both electron-donating and electron-accepting moieties, ICT can occur upon photoexcitation. The 3-chloro-5-pyridinylmethyl group can act as an electron-accepting component in such systems. The efficiency and nature of the ICT process are highly dependent on the molecular structure and the surrounding environment.
Excited-state intramolecular proton transfer is another important photophysical process that can lead to large Stokes shifts and dual emission. While not directly reported for this compound itself, its derivatives containing appropriate proton donor and acceptor groups could be designed to exhibit ESIPT. nih.gov
Electronic Properties and Their Modulation by Halogen Substituents
The electronic properties of materials are fundamentally influenced by their molecular structure. In this compound, the presence of both bromine and chlorine atoms significantly impacts its electronic characteristics and the properties of the materials derived from it.
Halogen atoms exert a strong influence on the electronic distribution within a molecule through their inductive and resonance effects. The electronegativity of chlorine and bromine leads to a withdrawal of electron density from the pyridine ring, making it more electron-deficient. This, in turn, affects the energy levels of the frontier molecular orbitals (HOMO and LUMO). Computational studies using methods like Density Functional Theory (DFT) are instrumental in understanding and predicting these electronic properties. jmaterenvironsci.comnih.govnih.govresearchgate.net
Environmental Fate and Analytical Methodologies for Brominated Pyridines
Occurrence and Distribution in Environmental Matrices
The presence and movement of brominated pyridines in the environment are dictated by their physicochemical properties. Halogenation can significantly alter the properties of the parent pyridine (B92270) molecule, often increasing its persistence and potential for bioaccumulation.
There is a notable lack of specific data on the global prevalence of 3-(Bromomethyl)-5-chloropyridine. However, the principles of long-range atmospheric transport (LRAT), which govern the global distribution of many persistent organic pollutants (POPs), are applicable to persistent halogenated compounds. unbc.canih.gov Volatile and semi-volatile compounds with sufficient atmospheric lifetimes can be transported over thousands of kilometers by wind currents, leading to their deposition in remote ecosystems far from their original sources. unbc.canih.govnoaa.gov
The potential for LRAT is influenced by a compound's volatility and its resistance to atmospheric degradation processes. For instance, pollutants with atmospheric lifetimes of years or more can become uniformly distributed throughout the atmosphere. unbc.ca The transport of man-made halocarbons, such as those used as refrigerants and solvents, to the stratosphere is a well-documented example of LRAT. unbc.ca Studies on other halogenated compounds, like lower-chlorinated Polychlorinated Biphenyls (PCBs) and lower-brominated Polybrominated Diphenyl Ethers (PBDEs), have indicated that their presence in remote lake sediments is primarily due to long-range atmospheric transport. nih.gov It is plausible that brominated pyridines with similar properties would also be subject to such transport mechanisms.
Halogenated organic compounds are known for their tendency to accumulate in various environmental compartments and biological tissues. While specific studies on this compound accumulation are not available, data from related compounds provide insight into this potential.
Chloropyridines, for example, have been identified as environmental contaminants in industrial wastewater and have been detected in surface water. nih.govresearchgate.net The hydrolysis product of the pesticide chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), is known to accumulate in soils. plos.org The persistence of some chloropyridines in anoxic sediments and aquifer slurries for extended periods suggests a potential for accumulation in these matrices. nih.gov For instance, 2-chloropyridine was found to be persistent in anaerobic freshwater sediment slurries over a six-month period. nih.gov
The bioaccumulation potential in aquatic organisms is a significant concern for halogenated compounds. Aquatic plants, for example, have been shown to bioaccumulate various pollutants, including heavy metals, indicating their role in monitoring and phytoremediation. mdpi.com Given the lipophilic nature often associated with halogenated organics, there is a potential for brominated pyridines to accumulate in the fatty tissues of organisms and biomagnify through the food web, similar to other brominated flame retardants.
Table 1: Occurrence of Related Halogenated Pyridines in Environmental Samples
| Compound Class | Compound Example | Matrix | Concentration | Reference |
|---|---|---|---|---|
| Chloropyridines | 2-Chloropyridine | Surface Water | Up to 60 mg/L (raw water) | researchgate.net |
| Chloropyridinols | 3,5,6-Trichloro-2-pyridinol (TCP) | Soil | Transient accumulation during chlorpyrifos degradation | plos.org |
| Dichloropyridines | 2,3-Dichloropyridine | Anoxic Freshwater Sediment | Detected as persistent | nih.gov |
Advanced Analytical Techniques for Detection and Quantification
The accurate detection and quantification of trace levels of brominated pyridines in complex environmental matrices require sophisticated analytical methodologies. Mass spectrometry coupled with chromatographic separation is the cornerstone of modern analysis for these compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated pyridines. nih.gov The method offers high separation efficiency and sensitive, specific detection.
For sample preparation, extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed to isolate the target analytes from the sample matrix. The extract is then typically concentrated and may undergo a "clean-up" step to remove interfering co-extractives before injection into the GC-MS system.
The GC separates components of the mixture based on their volatility and interaction with a stationary phase within a capillary column. A 5% phenyl polymethylsiloxane fused-silica capillary column is frequently used due to its high separation efficiency and robustness. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them (commonly using electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). Detection can be performed in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. nih.gov
Table 2: Illustrative GC-MS Parameters for Pyridine Analysis
| Parameter | Setting | Purpose/Comment | Reference |
|---|---|---|---|
| Gas Chromatograph | |||
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations. | nih.goveurl-pesticides.eu |
| Inlet Temperature | 280 - 300 °C | Ensures rapid volatilization of the sample. | nih.goveurl-pesticides.eu |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms) | Common general-purpose column with good separation for semi-volatiles. | nih.gov |
| Carrier Gas | Helium | Inert gas to carry sample through the column. | |
| Oven Program | Temperature ramp (e.g., 50°C to 320°C) | Separates compounds based on boiling points. | nih.gov |
| Mass Spectrometer | |||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces repeatable fragmentation patterns. | nih.gov |
| MS Source Temp. | 230 - 280 °C | Maintains ions in the gas phase. | nih.goveurl-pesticides.eu |
| Detection Mode | Full Scan (m/z 40-600) or SIM | Scan for identification; SIM for quantification. | nih.govnih.gov |
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an essential tool for analyzing compounds that are non-volatile, polar, or thermally unstable, which may not be suitable for GC-MS.
In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The choice of column (e.g., reversed-phase C18) and mobile phase composition is critical for achieving good separation. After elution from the LC column, the analytes are ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact.
For enhanced selectivity and sensitivity, chemical derivatization can be employed. For example, estrogens have been derivatized with pyridine-3-sulfonyl chloride to improve their ionization efficiency in ESI-MS. nih.gov Tandem mass spectrometry (MS/MS) provides further specificity by selecting a specific precursor ion (e.g., the molecular ion), fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits. nih.gov LC-MS has been successfully applied to the structural determination of various pyridine derivatives. researchgate.net
Degradation Pathways and Environmental Transformations of Brominated Pyridines
The environmental persistence of brominated pyridines is determined by their susceptibility to degradation processes. The introduction of halogen atoms to the pyridine ring generally retards degradation. wikipedia.org Both abiotic processes like photolysis and biotic processes like microbial degradation are key to their transformation. researchgate.nettandfonline.com
Photodegradation: Photochemical transformation is a significant degradation pathway for many environmental contaminants. ugr.esmdpi.com Studies on 3-chloropyridine (B48278) have shown that it can be completely mineralized through photocatalytic degradation using processes like photo-Fenton under both UV and solar light. ugr.es However, the degradation of another isomer, 2-chloropyridine, can lead to the formation of intermediate products that are sometimes more genotoxic than the parent compound. nih.gov Photodegradation of the pesticide chlorpyrifos on soil surfaces also leads to the formation of 3,5,6-trichloro-2-pyridinol. epa.gov The rate and pathway of photodegradation are highly dependent on environmental conditions, such as the presence of photosensitizers (e.g., dissolved organic matter) and the intensity of solar radiation. ugr.esmdpi.com
Biodegradation: The microbial degradation of pyridines is a crucial process for their removal from the environment. researchgate.nettandfonline.com While the unsubstituted pyridine ring is readily degraded by numerous microorganisms, halogenation significantly increases resistance to microbial attack. researchgate.nettandfonline.comwikipedia.org For instance, monochlorinated and dichlorinated pyridines are relatively resistant to microbiological degradation in soil and liquid media, with estimated degradation times exceeding 30 days. wikipedia.org Some chloropyridines have been shown to resist biodegradation in anoxic aquifer slurries for up to 11 months. nih.gov
When biodegradation does occur, it often involves initial enzymatic steps such as hydroxylation. researchgate.nettandfonline.com However, the degradation of some substituted pyridines may proceed through novel reductive mechanisms. researchgate.nettandfonline.com Fungal strains have been identified that can completely metabolize the pesticide chlorpyrifos and its more persistent hydrolysis product, 3,5,6-trichloro-2-pyridinol. plos.org The complete detoxification often involves the cleavage of both the C-Cl bond and the pyridine ring. Recently, a chemical process involving pyridine N-oxidation has been shown to enhance the nucleophilic dechlorination of chloropyridines, suggesting a potential transformation pathway. nih.gov
Research on Remediation Strategies for Brominated Organic Pollutants
The widespread use and subsequent environmental release of brominated organic pollutants, a category that includes brominated pyridines, have raised significant concerns due to their persistence, potential for bioaccumulation, and possible toxic effects researchgate.netipen.org. These compounds can enter the environment through industrial effluents, agricultural runoff, and the degradation of consumer products containing brominated flame retardants (BFRs) gdut.edu.cnnih.gov. Consequently, extensive research has been dedicated to developing effective remediation strategies to remove these contaminants from soil, sediment, and water. These strategies can be broadly categorized into biological, chemical, and physical methods, each with distinct mechanisms and applications.
One of the most promising approaches is bioremediation, which utilizes microorganisms to degrade or transform hazardous substances into less harmful ones. Studies have demonstrated that certain bacterial strains can use brominated compounds as a source of carbon and energy researchgate.net. The initial step in the biodegradation of many halogenated organic compounds is dehalogenation, which involves the cleavage of the carbon-halogen bond mdpi.com. This can occur through various enzymatic mechanisms, including hydrolysis, reduction, or oxygen-dependent pathways mdpi.com. For instance, a consortium of four bacterial strains was shown to be capable of aerobically degrading brominated flame retardants like tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG) researchgate.net. While pyridine itself is readily degraded in soil and sludge by numerous bacteria, the addition of halogen substituents can alter its biodegradability researchgate.netnih.gov. Research on pyridine derivatives suggests that biodegradation pathways often involve hydroxylated intermediates, with the initial hydroxylation step sometimes incorporating oxygen derived from water researchgate.net.
Advanced Oxidation Processes (AOPs) represent a powerful chemical remediation strategy. AOPs generate highly reactive radicals, such as hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. Catalytic ozonation is one such AOP that has proven effective for the degradation of pollutants in wastewater nih.gov. However, a challenge with using ozone for brominated organic materials in water is the potential formation of carcinogenic bromate ions from the bromide released during degradation nih.govmdpi.com. Research has focused on minimizing bromate formation by using catalysts, controlling pH, or adding other substances like hydrogen peroxide, though these can sometimes negatively affect ozonation efficiency nih.govmdpi.com.
Nanoremediation, an emerging technology, utilizes nanomaterials to treat environmental contaminants nih.gov. This innovative approach has shown immense potential for the efficient removal of persistent organic pollutants (POPs), including brominated chemicals nih.gov. Nanomaterials, such as metallic nanoparticles, metal oxides, and carbon-based nanomaterials, offer unique optical, structural, and electromagnetic properties beneficial for remediation. The primary mechanisms in nanoremediation are adsorption of the pollutant onto the nanoparticle surface followed by chemical degradation or transformation nih.gov.
The table below summarizes and compares key aspects of these remediation strategies for brominated organic pollutants.
Table 1: Comparison of Remediation Strategies for Brominated Organic Pollutants
| Remediation Strategy | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Bioremediation | Enzymatic degradation by microorganisms (e.g., bacteria, fungi) involving dehalogenation. | Cost-effective, environmentally friendly, potential for complete mineralization. | Slow process, requires specific microbial strains and environmental conditions, toxicity of pollutants can inhibit microbial activity. |
| Advanced Oxidation | Generation of highly reactive species (e.g., hydroxyl radicals) to chemically degrade pollutants. | Rapid degradation rates, effective for a wide range of compounds, can be applied to water and soil. | High operational costs, potential formation of toxic byproducts (e.g., bromate) nih.govmdpi.com, may require complex equipment. |
| Nanoremediation | Adsorption and catalytic degradation of pollutants on the surface of nanomaterials. | High efficiency and speed, applicable to various contaminants including POPs nih.gov. | Potential for nanoparticle toxicity, high cost of materials, uncertain long-term environmental impact. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(Bromomethyl)-5-chloropyridine, and how do reaction conditions influence yield?
- Answer: A common approach involves halogenation of pyridine precursors. For example, 5-methylnicotinic acid can serve as a starting material, undergoing bromination at the methyl group using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., DMF). Reaction conditions such as temperature (80–110°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of brominating agents significantly impact yield and purity. Optimized protocols report yields up to 65.9% for analogous compounds like 5-methyl-3-(bromomethyl)pyridine hydrobromide . Alternative routes involve direct bromomethylation of 5-chloropyridine derivatives using bromomethylating agents under controlled conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Answer:
- ¹H NMR: The bromomethyl group (-CH₂Br) appears as a singlet or multiplet near δ 4.3–4.7 ppm, while aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm. Coupling patterns distinguish chlorine and bromine substituents .
- ¹³C NMR: The bromomethyl carbon is typically observed at ~30–35 ppm, with pyridine carbons in the 120–150 ppm range.
- IR: Stretching vibrations for C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm halogen presence.
- MS: Molecular ion peaks (e.g., [M]⁺ or [M+H]⁺) align with the molecular weight (C₆H₅BrClN, ~220.46 g/mol). Fragmentation patterns, such as loss of Br (79.9 amu), validate the structure .
Advanced Research Questions
Q. What are the key challenges in achieving regioselective functionalization of the pyridine ring during synthesis of this compound derivatives?
- Answer: Competing reactions at the bromomethyl group and halogenated positions complicate regioselectivity. For example, nucleophilic substitution at the bromomethyl site may compete with electrophilic aromatic substitution (e.g., nitration). Steric hindrance from the 5-chloro substituent can influence reactivity at the 3-position. Strategies like protecting-group chemistry (e.g., silylation of -CH₂Br) or using directing groups (e.g., boronic acids) enhance selectivity .
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other leaving groups?
- Answer: The bromomethyl group acts as a superior leaving group compared to chloromethyl due to Br⁻’s lower basicity and higher polarizability. In SN2 reactions, tertiary amines or thiols displace Br⁻ efficiently, forming quaternary ammonium salts or thioether derivatives. Kinetic studies show reaction rates depend on solvent polarity (e.g., faster in DMSO than in toluene) and nucleophile strength (e.g., primary amines vs. arylthiols) .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound derivatives?
- Answer:
- DFT Calculations: Model transition states for nucleophilic substitution or halogen-bonding interactions. For example, Fukui indices identify electrophilic sites, while HOMO-LUMO gaps predict stability .
- Molecular Docking: Predict interactions with biological targets (e.g., enzyme active sites). Derivatives with 5-chloro and bromomethyl groups show affinity for kinases or GPCRs due to halogen bonding with backbone carbonyls .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?
- Answer: Variations often arise from impurities or polymorphic forms. Cross-validation using orthogonal techniques is critical:
- DSC/TGA: Confirm melting points and thermal stability (e.g., decomposition above 130°C for some analogs ).
- X-ray Crystallography: Resolve structural ambiguities, such as bond angles between Br/Cl substituents .
- HPLC-PDA: Quantify purity and identify co-eluting impurities in synthetic batches .
Applications in Drug Development
Q. How is this compound utilized in the design of kinase inhibitors or antimicrobial agents?
- Answer: The bromomethyl group serves as a handle for covalent bond formation with cysteine residues in kinase ATP-binding pockets. For example, derivatives inhibit EGFR or BTK by forming irreversible adducts. Chlorine at the 5-position enhances hydrophobic interactions with conserved residues. MIC assays against S. aureus (MIC ~2 µg/mL) highlight antimicrobial potential .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Answer:
- Storage: Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
- PPE: Use nitrile gloves, goggles, and fume hoods due to lachrymatory and skin-irritating properties (GHS Hazard Code H314 ).
- Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal to detoxify brominated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
